molecular formula C13H13BrN2O5 B13758546 4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid

4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid

Cat. No.: B13758546
M. Wt: 357.16 g/mol
InChI Key: NVSAHHUMWQIRJE-UHFFFAOYSA-N
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Description

4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid is a complex organic compound that features an indole moiety, a bromine atom, and a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using a Fischer indole synthesis or a Bartoli indole synthesis.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Methoxylation: The brominated indole is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

    Coupling Reagents: Boronic acids, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid is unique due to its combination of an indole core, bromine atom, and butanoic acid group, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H13BrN2O5

Molecular Weight

357.16 g/mol

IUPAC Name

4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid

InChI

InChI=1S/C13H13BrN2O5/c1-20-8-5-4-7(14)10-11(8)15-13(19)12(10)16-21-6-2-3-9(17)18/h4-5H,2-3,6H2,1H3,(H,17,18)(H,15,16,19)

InChI Key

NVSAHHUMWQIRJE-UHFFFAOYSA-N

Isomeric SMILES

COC1=C2C(=C(C=C1)Br)/C(=N/OCCCC(=O)O)/C(=O)N2

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C(=NOCCCC(=O)O)C(=O)N2

Origin of Product

United States

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